N-Isopropylaminoacetic acid ethyl ester hydrochloride

Overview

Description

N-Isopropylaminoacetic acid ethyl ester hydrochloride is a chemical compound that is likely to be an esterified form of an amino acid derivative. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis of related esters and N-protected amino acids, which can be relevant to understanding the synthesis and properties of N-Isopropylaminoacetic acid ethyl ester hydrochloride.

Synthesis Analysis

The synthesis of esters of N-protected amino acids can be achieved under mild and neutral conditions using reagents such as 2-phenylisopropyl and t-butyl trichloroacetimidates . This method is particularly useful for the esterification of N-protected amino acids and could potentially be applied to the synthesis of N-Isopropylaminoacetic acid ethyl ester hydrochloride. The process involves the use of trichloroacetimidates as reagents, which may lead to the formation of dialkylated products in the case of hydroxyl-containing amino acids, although no selectivity is reported .

Another synthesis approach involves the generation of a mixed anhydride using ethyl or isopropyl chloroformate and N-methylmorpholine in dichloromethane at room temperature. This is followed by the addition of excess ring-substituted phenol or N-substituted hydroxylamine and a catalytic amount of tertiary amine to efficiently synthesize activated esters . This method could be adapted for the preparation of N-Isopropylaminoacetic acid ethyl ester hydrochloride by choosing appropriate starting materials and reaction conditions.

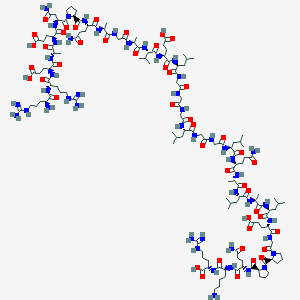

Molecular Structure Analysis

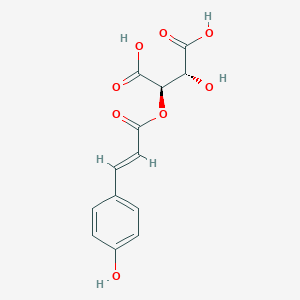

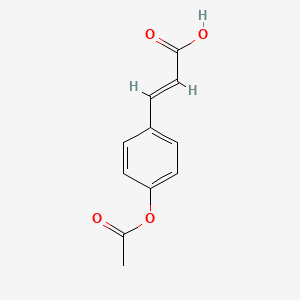

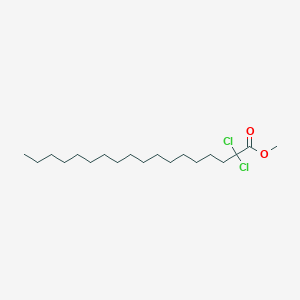

The molecular structure of N-Isopropylaminoacetic acid ethyl ester hydrochloride would consist of an isopropylamine moiety linked to an aminoacetic acid, with the carboxylic acid group being esterified with ethanol. The hydrochloride indicates the presence of a chloride ion, which suggests that the compound is likely to exist as a hydrochloride salt, potentially for increased stability or solubility. The exact molecular structure would require further analysis, such as NMR or X-ray crystallography, to determine the stereochemistry and confirm the structure.

Chemical Reactions Analysis

The chemical reactions involving esters of N-protected amino acids can vary depending on the specific reagents and conditions used. The papers provided do not detail specific reactions for N-Isopropylaminoacetic acid ethyl ester hydrochloride, but they do suggest that the esterification of N-protected amino acids can occur under neutral conditions , and that activated esters can be prepared efficiently . These activated esters are typically more reactive than their non-activated counterparts and can participate in further chemical reactions, such as peptide coupling or nucleophilic substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Isopropylaminoacetic acid ethyl ester hydrochloride would be influenced by its molecular structure. As an ester of an amino acid, it is expected to have certain solubility characteristics in organic solvents and possibly in water due to the hydrochloride salt form. The presence of the isopropyl group may impart some hydrophobic character to the molecule. The boiling point, melting point, and other physical properties would need to be determined experimentally. The chemical stability of the ester bond and the susceptibility to hydrolysis or other chemical reactions would be important considerations for the storage and handling of this compound.

Scientific Research Applications

Synthesis and Structural Studies :

- Ethyl esters of various acids, including N-Isopropylaminoacetic acid ethyl ester hydrochloride, have been synthesized for different applications. For example, Tolman, Cabak, and Beneš (1974) explored the synthesis of ethyl esters of malonamic, succinamic, and glutaramic acids (Tolman, Cabak, & Beneš, 1974).

Applications in Biochemistry and Medicinal Chemistry :

- Moreno‐Vargas et al. (2002) investigated the preparation of specific furan derivatives, including N-isopropylamide, for potential use as selective beta-galactosidase inhibitors, representing a significant application in medicinal chemistry (Moreno‐Vargas et al., 2002).

- The synthesis of various pyridoxyacetic acids, which are important in the study of plant growth substances, involves reactions with esters similar to N-Isopropylaminoacetic acid ethyl ester hydrochloride. Denhertog and Maas (1975) explored these reactions, emphasizing the compound's relevance in agricultural sciences (Denhertog & Maas, 1975).

Chemical Process Optimization and Novel Reaction Mechanisms :

- Hu Ai-xi (2007) described the synthesis of certain thiazole derivatives using ethyl esters, highlighting the importance of N-Isopropylaminoacetic acid ethyl ester hydrochloride in chemical process optimization (Hu Ai-xi, 2007).

Applications in Polymer and Material Science :

- A study by Zhang et al. (2005) on pH-sensitive hydrogel membranes for drug delivery and tissue engineering applications involved the use of similar ester compounds. This highlights the potential application of N-Isopropylaminoacetic acid ethyl ester hydrochloride in the development of new materials (Zhang et al., 2005).

Synthesis of Amino Acid Derivatives and Enzymatic Studies :

- Jia et al. (2019) demonstrated the synthesis of phytosteryl amino acid ester hydrochlorides, including compounds similar to N-Isopropylaminoacetic acid ethyl ester hydrochloride. This research offers insights into its potential use in food systems and enzymatic studies (Jia et al., 2019).

Mechanism of Action

The mechanism of ester hydrolysis involves the ester being protonated, promoting the nucleophilic attack of water . In the case of base-catalyzed hydrolysis, the carboxylic acid formed during the reaction is deprotonated by the alkoxide or the hydroxide ions, making the overall reaction irreversible .

Safety and Hazards

properties

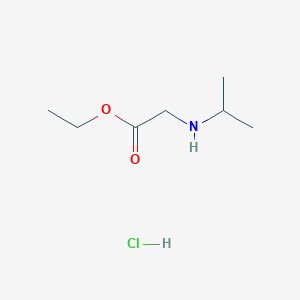

IUPAC Name |

ethyl 2-(propan-2-ylamino)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)5-8-6(2)3;/h6,8H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTRDXFEQPOYTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661513 | |

| Record name | Ethyl N-propan-2-ylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropylaminoacetic acid ethyl ester hydrochloride | |

CAS RN |

3183-23-1 | |

| Record name | Ethyl N-propan-2-ylglycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-[(propan-2-yl)amino]acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.